3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description
“3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound. It has a molecular formula of C13H15BClFNO2 . It is related to other compounds such as “3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and “3-CHLORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE” which have similar structures .
Scientific Research Applications
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Synthesis of other compounds
- Application : This compound can be used in the synthesis of other organic compounds .
- Method : The exact method of synthesis can vary depending on the desired end product. One common method involves reacting 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with other reagents under suitable conditions .
- Results : The outcome of the reaction depends on the specific conditions and reagents used. The product of the reaction can be analyzed using techniques such as NMR spectroscopy or mass spectrometry to confirm its structure .
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Rh-catalyzed asymmetric addition reactions
- Application : A similar compound, 3-Chloro-4-fluorophenylboronic acid, has been used as a reactant in Rh-catalyzed asymmetric addition reactions .
- Method : In these reactions, a rhodium catalyst is used to facilitate the addition of the boronic acid to another molecule in an asymmetric manner .
- Results : These reactions can result in the formation of new carbon-carbon bonds in a stereoselective manner, which is useful in the synthesis of complex organic molecules .
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Palladium-catalyzed oxidative cross-coupling reaction
- Application : 3-Chloro-4-fluorophenylboronic acid has also been used in palladium-catalyzed oxidative cross-coupling reactions .
- Method : In these reactions, a palladium catalyst is used to facilitate the coupling of two different molecules in the presence of an oxidant .
- Results : These reactions can result in the formation of new carbon-carbon bonds, which is useful in the synthesis of complex organic molecules .
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Suzuki-Miyaura coupling
- Application : 3-Chloro-4-fluorophenylboronic acid has been used as a reactant in Suzuki-Miyaura coupling reactions .
- Method : In these reactions, a palladium catalyst is used to facilitate the coupling of the boronic acid with another molecule in the presence of a base .
- Results : These reactions can result in the formation of new carbon-carbon bonds, which is useful in the synthesis of complex organic molecules .
properties
IUPAC Name |
3-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BClFNO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOGPVMSCHKPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682263 |
Source
|
Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
1218790-15-8 |
Source
|
Record name | 3-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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